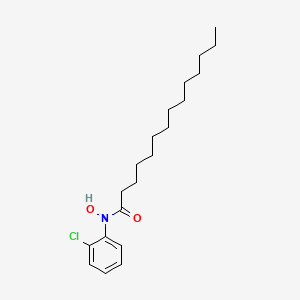
N-(2-Chlorophenyl)-N-hydroxytetradecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group attached to a hydroxytetradecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxytetradecanamide typically involves the reaction of 2-chloroaniline with tetradecanoic acid under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxytetradecanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an organic solvent.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-N-hydroxytetradecanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxytetradecanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of nitric oxide synthase by binding to its active site, thereby preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to reduced levels of nitric oxide, which is implicated in various pathological conditions such as inflammation and neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chlorophenyl)-N-hydroxyhexadecanamide
- N-(2-Chlorophenyl)-N-hydroxydecanoic acid
- N-(4-Chlorophenyl)-N-hydroxytetradecanamide
Uniqueness
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a long tetradecanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
82291-41-6 |
|---|---|
Molekularformel |
C20H32ClNO2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-N-hydroxytetradecanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(23)22(24)19-16-14-13-15-18(19)21/h13-16,24H,2-12,17H2,1H3 |
InChI-Schlüssel |
VSSUYTZWFQFVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


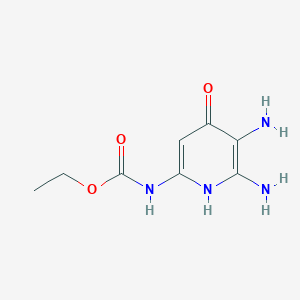
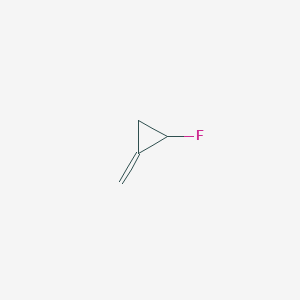
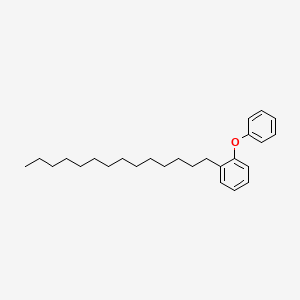

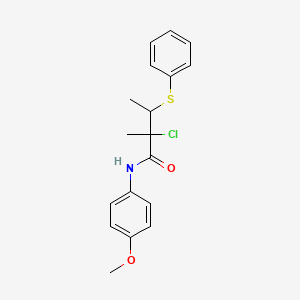
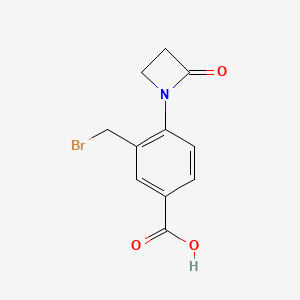
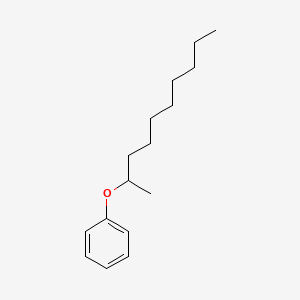
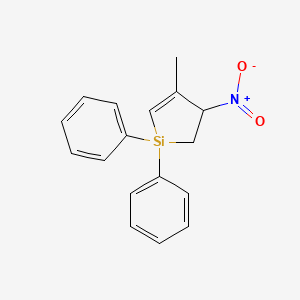
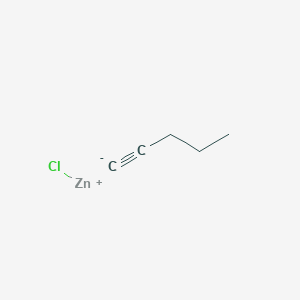
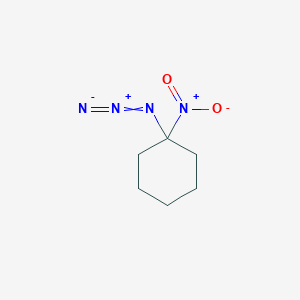

![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
